molecular formula C11H16O7 B032460 [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate CAS No. 19200-32-9

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate

Cat. No. B032460
CAS RN: 19200-32-9
M. Wt: 260.24 g/mol
InChI Key: NEMMESQJOZVCAX-ZACCUICWSA-N
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Description

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate, also known as Dioxan-3-yl acetate, is an organic compound with a molecular formula of C9H14O5. It is a colorless, crystalline solid with a characteristic odor, and is soluble in water and organic solvents. Dioxan-3-yl acetate has been used in a variety of applications, ranging from synthetic organic chemistry to biochemistry. In particular, its ability to form stable complexes with a variety of molecules makes it a useful reagent in the synthesis of complex molecules.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of pharmacologically active molecules. For example, it can be used to create analogs of natural products that exhibit analgesic and antibacterial properties. These analogs can be further studied for their potential as therapeutic agents in treating diseases like malaria , inflammation , rheumatism , muscle spasms , and diabetes .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for complex molecules. It’s involved in reactions like the Nagao–Fujita acetate aldol reaction and the Braun acetate aldol reaction , which are crucial for constructing stereocenters in natural product synthesis .

properties

IUPAC Name

[(3S,5R)-4,5-diacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMESQJOZVCAX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC[C@@H](C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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